Phenyl(trichloromethyl)mercury

Descripción

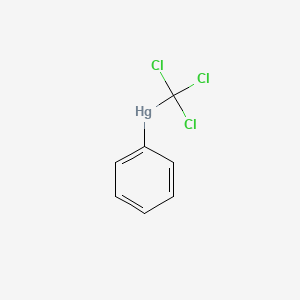

Structure

2D Structure

Propiedades

IUPAC Name |

phenyl(trichloromethyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.CCl3.Hg/c1-2-4-6-5-3-1;2-1(3)4;/h1-5H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIAEGXPYBMVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Hg]C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3Hg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062964 | |

| Record name | Mercury, phenyl(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3294-57-3 | |

| Record name | Phenyl(trichloromethyl)mercury | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3294-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloromethylphenylmercury | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003294573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl(trichloromethyl)mercury | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mercury, phenyl(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercury, phenyl(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl(trichloromethyl)mercury | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLOROMETHYLPHENYLMERCURY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH955G783H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Phenyl Trichloromethyl Mercury

Synthesis via Phenylmercuric Halides and Trichloroacetate (B1195264) Salts

A primary route to Phenyl(trichloromethyl)mercury involves the reaction of a phenylmercuric halide with a salt of trichloroacetic acid. The thermal decomposition of the trichloroacetate salt generates a dichlorocarbene (B158193) intermediate, which then reacts with the phenylmercuric halide.

Reaction of Phenylmercuric Chloride with Sodium Trichloroacetate

The reaction between phenylmercuric chloride and sodium trichloroacetate is a well-established method for preparing this compound. wikipedia.orgrushim.ru The procedure involves heating a mixture of phenylmercuric chloride and sodium trichloroacetate in a suitable solvent, such as 1,2-dimethoxyethane (B42094) (glyme). rushim.ru The mixture is brought to reflux, at approximately 85°C, which initiates the evolution of carbon dioxide and the precipitation of sodium chloride. orgsyn.org The reaction is typically continued for about an hour until the evolution of carbon dioxide ceases. rushim.ru

The stoichiometry of the reactants has a notable impact on the yield of the product. Research has indicated that using a 1:1 molar ratio of sodium trichloroacetate to phenylmercuric chloride results in yields of 39–45%. orgsyn.orgorgsyn.org Increasing the ratio to 1.25:1 provides a 61% yield, and yields as high as 77% have been reported with this procedure. orgsyn.org

Reaction Data: Phenylmercuric Chloride and Sodium Trichloroacetate

| Reactant 1 | Reactant 2 | Solvent | Condition | Yield |

|---|---|---|---|---|

| Phenylmercuric Chloride | Sodium Trichloroacetate (1:1 ratio) | 1,2-Dimethoxyethane | Reflux (~85°C) | 39-45% orgsyn.orgorgsyn.org |

| Phenylmercuric Chloride | Sodium Trichloroacetate (1.25:1 ratio) | 1,2-Dimethoxyethane | Reflux (~85°C) | 61% orgsyn.orgorgsyn.org |

| Phenylmercuric Chloride | Sodium Trichloroacetate (1.5:1 ratio) | 1,2-Dimethoxyethane | Reflux (~85°C) | up to 77% orgsyn.org |

Reaction of Phenylmercuric Bromide with Sodium Methoxide (B1231860) and Ethyl Trichloroacetate

An alternative synthesis involves the reaction of phenylmercuric bromide with sodium methoxide and ethyl trichloroacetate. This method has been reported to produce this compound in yields ranging from 62% to 71%. orgsyn.orgorgsyn.org In this procedure, sodium methoxide acts as a base to facilitate the formation of the reactive trichloromethyl anion from ethyl trichloroacetate, which then reacts with phenylmercuric bromide.

Reaction Data: Phenylmercuric Bromide, Sodium Methoxide, and Ethyl Trichloroacetate

| Reactant 1 | Reactant 2 | Reactant 3 | Yield |

|---|---|---|---|

| Phenylmercuric Bromide | Sodium Methoxide | Ethyl Trichloroacetate | 62-71% orgsyn.orgorgsyn.org |

Alternative Trichloroacetate Sources (e.g., Potassium Trichloroacetate) in Synthesis

While sodium trichloroacetate is a common reagent, other sources can be utilized to generate the trichloromethyl group. An analogous method involves the in-situ generation of the dichlorocarbene precursor from chloroform (B151607) using a strong base. One such documented synthesis reports the reaction of phenylmercuric chloride with potassium t-butoxide and chloroform, which results in a 75% yield of this compound. orgsyn.orgorgsyn.org

Reaction Data: Phenylmercuric Chloride, Potassium t-Butoxide, and Chloroform

| Reactant 1 | Reactant 2 | Reactant 3 | Yield |

|---|---|---|---|

| Phenylmercuric Chloride | Potassium t-Butoxide | Chloroform | 75% orgsyn.orgorgsyn.org |

Synthesis via Organomagnesium and Organotin Reagents

This compound can also be synthesized through routes involving transmetalation reactions with organomagnesium and organotin compounds. These methods provide alternative pathways to the target compound, albeit sometimes with lower yields compared to the trichloroacetate methods.

Reaction of Phenylmagnesium Bromide with Trichloromethylmercuric Bromide

The reaction of a Grignard reagent, specifically phenylmagnesium bromide, with trichloromethylmercuric bromide offers a direct route to introduce the phenyl group to the mercury atom. This synthesis has been reported to yield this compound, with documented yields around 24%. orgsyn.orgorgsyn.org

Reaction Data: Phenylmagnesium Bromide and Trichloromethylmercuric Bromide

| Reactant 1 | Reactant 2 | Yield |

|---|---|---|

| Phenylmagnesium Bromide | Trichloromethylmercuric Bromide | 24% orgsyn.orgorgsyn.org |

Reaction of Trichloromethylmercuric Bromide with Diphenyldichlorotin

An organotin reagent can also be employed for the synthesis of this compound. The reaction of trichloromethylmercuric bromide with diphenyldichlorotin has been shown to produce the desired product with a reported yield of 49%. orgsyn.orgorgsyn.org This reaction proceeds via the transfer of a phenyl group from the tin atom to the mercury atom.

Reaction Data: Trichloromethylmercuric Bromide and Diphenyldichlorotin

| Reactant 1 | Reactant 2 | Yield |

|---|---|---|

| Trichloromethylmercuric Bromide | Diphenyldichlorotin | 49% orgsyn.orgorgsyn.org |

Optimization of Synthetic Procedures for Enhanced Yield and Purity

Impact of Reaction Conditions (e.g., Solvent, Temperature, Stirring Techniques)

The synthesis of this compound is significantly influenced by the reaction conditions. Key parameters that have been systematically studied to enhance yield and purity include the choice of solvent, reaction temperature, and stirring method.

Solvent Effects: Ethereal solvents are often employed in the synthesis of organomercury compounds. oregonstate.edu In the preparation of this compound from phenylmercuric chloride and sodium trichloroacetate, 1,2-dimethoxyethane (monoglyme) is a commonly used solvent. orgsyn.org Research has shown that while purification of the monoglyme by distillation from lithium aluminum hydride can be performed, using the unpurified solvent has little to no significant negative impact on the product yield. orgsyn.org The reaction is typically heated to reflux at approximately 85°C in this solvent. orgsyn.orgorgsyn.org

Temperature: The reaction temperature is a critical factor. The synthesis involving the pyrolysis of sodium trichloroacetate is conducted at the reflux temperature of 1,2-dimethoxyethane, which is around 85°C. orgsyn.orgorgsyn.org Heating is continued for about an hour until the evolution of carbon dioxide ceases, indicating the completion of the reaction. orgsyn.org This thermal decomposition is a key step in the formation of the dichlorocarbene precursor. orgsyn.orgwikipedia.org

Stirring Techniques: Adequate mixing of the reactants is important for a successful reaction. The use of a magnetic stirrer is a standard procedure. orgsyn.orgorgsyn.org Interestingly, if the reactants are stirred for several minutes at room temperature, they dissolve to form a turbid solution. orgsyn.orgorgsyn.org Subsequent heating to reflux, accompanied by the evolution of carbon dioxide, creates sufficient agitation to keep the precipitated sodium chloride in suspension, making continuous stirring during heating less critical. orgsyn.orgorgsyn.org However, some earlier methods for preparing phenyl(trihalomethyl)mercury compounds necessitated high-speed stirring, a requirement that has been circumvented in more recent, simplified procedures. rushim.ruresearchgate.net

Reactant Ratio: The molar ratio of the reactants also plays a crucial role in optimizing the yield. Studies have shown that a 1:1 ratio of sodium trichloroacetate to phenylmercuric chloride results in yields of 39–45%. orgsyn.orgorgsyn.org Increasing the ratio to 1.25:1 leads to a higher yield of 61%, while a 1.5:1 ratio (0.15 mole of sodium trichloroacetate to 0.1 mole of phenylmercuric chloride) can produce yields as high as 65-77%. orgsyn.orgorgsyn.org

Strategies for Product Isolation and Purification in Laboratory Syntheses

The isolation and purification of this compound from the reaction mixture are crucial steps to obtain a product of high purity.

Initial Workup: After the reaction is complete, the mixture is cooled to room temperature and poured into water. orgsyn.org This results in a mixture containing a dense oil, a solid precipitate, and an aqueous layer. orgsyn.org The product is then extracted from this mixture using an organic solvent, typically diethyl ether, in multiple portions. orgsyn.org The combined organic extracts are washed with water, dried over an anhydrous drying agent like magnesium sulfate, and then filtered. orgsyn.org

Purification by Fractional Crystallization: The solvent is removed from the dried organic extract, often using a rotary evaporator, to yield a white solid. orgsyn.orgorgsyn.org This crude product is then purified by fractional crystallization from a suitable solvent, such as hot chloroform. orgsyn.orgorgsyn.org During this process, unreacted phenylmercuric chloride, being less soluble, crystallizes out first and can be removed. orgsyn.orgorgsyn.org Subsequent concentration of the mother liquor allows for the crystallization of the desired this compound. orgsyn.orgorgsyn.org

Purity Analysis: The purity of the final product is typically ascertained through analytical techniques. Due to the difficulty of classical "wet" analytical procedures for compounds containing both mercury and chlorine, quantitative X-ray fluorescence analysis for both elements is a preferred method to confirm the purity. orgsyn.orgorgsyn.org

Comparative Evaluation of Different Synthetic Routes

Several synthetic routes to this compound have been developed, each with its own set of advantages and disadvantages in terms of yield, simplicity, and availability of reagents.

The most common and well-documented method involves the reaction of phenylmercuric chloride with sodium trichloroacetate in 1,2-dimethoxyethane. orgsyn.orgwikipedia.org This procedure is favored for its simplicity, the ready availability of the reactants, and the ease of product isolation in good yields (up to 77%). orgsyn.orgorgsyn.org

Other reported synthetic pathways include:

The reaction of phenylmercuric bromide with sodium methoxide and ethyl trichloroacetate, which provides a yield of 62–71%. orgsyn.org

The reaction of phenylmercuric chloride with potassium t-butoxide and chloroform, resulting in a 75% yield. orgsyn.orgorgsyn.org

The reaction of phenylmagnesium bromide with trichloromethylmercuric bromide, which gives a significantly lower yield of 24%. orgsyn.orgorgsyn.org

The reaction of trichloromethylmercuric bromide with diphenyldichlorotin, affording a 49% yield. orgsyn.orgorgsyn.org

The following table provides a comparative overview of these different synthetic routes:

| Reactants | Yield (%) | Reference |

| Phenylmercuric chloride and Sodium trichloroacetate | 65-77% | orgsyn.orgorgsyn.org |

| Phenylmercuric bromide, Sodium methoxide, and Ethyl trichloroacetate | 62-71% | orgsyn.org |

| Phenylmercuric chloride, Potassium t-butoxide, and Chloroform | 75% | orgsyn.orgorgsyn.org |

| Phenylmagnesium bromide and Trichloromethylmercuric bromide | 24% | orgsyn.orgorgsyn.org |

| Trichloromethylmercuric bromide and Diphenyldichlorotin | 49% | orgsyn.orgorgsyn.org |

The method utilizing phenylmercuric chloride and sodium trichloroacetate stands out as a highly efficient and practical approach for the laboratory synthesis of this compound due to its high yields and straightforward procedure. orgsyn.orgorgsyn.org

Mechanistic Investigations of Phenyl Trichloromethyl Mercury Reactivity

Thermal Decomposition Pathways and Kinetics of Carbene Extrusion

The primary pathway for the generation of dichlorocarbene (B158193) from phenyl(trichloromethyl)mercury is through thermal decomposition. wikipedia.orgwikiwand.com This process involves the cleavage of the carbon-mercury bond, leading to the extrusion of dichlorocarbene and the formation of phenylmercuric chloride. wikipedia.org The reaction is typically carried out by heating the compound in an inert solvent, such as benzene (B151609). thieme-connect.de

Kinetic studies have shown that the thermal decomposition of this compound follows first-order kinetics. dss.go.th The rate of decomposition is influenced by the temperature, with higher temperatures leading to faster carbene extrusion. The activation parameters for this decomposition have been determined, providing insight into the energy requirements of the process. dss.go.th For instance, the decomposition in dimethyl sulfoxide (B87167) (DMSO) solution has an activation enthalpy (ΔH‡) of 27.4 ± 0.5 kcal/mol and an activation entropy (ΔS‡) of -8.3 eu. dss.go.th

The stability of this compound allows for the controlled generation of dichlorocarbene under relatively mild, neutral conditions, which is a significant advantage over methods that require strong bases. oregonstate.edu This controlled release is particularly useful in reactions with sensitive substrates. oregonstate.edu

Intermediate Species Generation and Characterization in Dichlorocarbene Formation

The generation of dichlorocarbene from this compound proceeds through a mechanism that has been the subject of detailed investigation. thieme-connect.de103.203.175acs.org The process is believed to involve the formation of intermediate species that ultimately lead to the release of the highly reactive dichlorocarbene. thieme-connect.de103.203.175

Pathways to Dichlorocarbene (CCl₂) Generation

The most widely accepted mechanism for dichlorocarbene generation from this compound is a concerted, or nearly concerted, α-elimination process. In this pathway, the phenylmercuric chloride group departs simultaneously with the formation of the C-Cl bond of the extruded dichlorocarbene. wikipedia.orgthieme-connect.de This contrasts with a stepwise mechanism that would involve the formation of a discrete trichloromethide anion.

Alternative methods for dichlorocarbene generation exist, such as the reaction of chloroform (B151607) with a strong base like potassium tert-butoxide or under phase-transfer catalysis conditions. wikipedia.orgwikiwand.comresearchgate.net However, the thermal decomposition of this compound offers the advantage of generating dichlorocarbene under neutral conditions, avoiding the presence of strong bases that can lead to side reactions with sensitive substrates. oregonstate.eduacs.org

The choice of reagent for dichlorocarbene generation can significantly impact the reaction outcome. For example, while the classic potassium tert-butoxide/chloroform method is ineffective for less reactive olefins like ethylene (B1197577), the use of this compound allows for the successful cyclopropanation of such substrates. oregonstate.edu

Evidence Against Free Trihalomethide Ion Intermediates in Specific Reaction Conditions

While the trichloromethide anion (CCl₃⁻) is a plausible intermediate in some dichlorocarbene-generating reactions, particularly those involving strong bases, evidence suggests that it is not a free intermediate in the thermal decomposition of this compound under typical reaction conditions. acs.org

Stereospecificity: Reactions of dichlorocarbene generated from this compound with alkenes often proceed with a high degree of stereospecificity, which is characteristic of a concerted carbene addition. nih.gov The formation of a free trichloromethide anion would likely lead to a loss of stereochemical information.

Lack of Rearrangement Products: In systems where a free carbanion would be expected to rearrange, such products are generally not observed when using this compound. researchgate.net

Kinetic Studies: The kinetics of the reaction are more consistent with a unimolecular decomposition of the organomercury compound rather than a process involving a free anionic intermediate.

These findings point towards a mechanism where the dichlorocarbene is transferred directly from the mercury reagent to the substrate, or is generated in close proximity to it, without existing as a free, solvated trichloromethide ion.

Influence of Substrate Structure and Catalysis on Reaction Mechanisms

The reactivity of dichlorocarbene generated from this compound is significantly influenced by the structure of the substrate and the presence of catalysts. acs.orgacs.orgnih.govoregonstate.edu

The electronic nature of the olefin substrate plays a crucial role. Electron-rich alkenes are generally more reactive towards the electrophilic dichlorocarbene. oregonstate.edunih.gov This is demonstrated by competition experiments where electron-rich olefins react preferentially over electron-deficient ones. nih.gov

Steric factors also have a considerable impact on the reaction. For instance, in the addition of dichlorocarbene to substituted norbornenes, the stereochemistry of the resulting dichlorocyclopropane derivatives is governed by the steric hindrance around the double bond. researchgate.net

While the thermal decomposition of this compound does not typically require a catalyst, certain additives can influence the rate of dichlorocarbene generation. For example, strong nucleophiles can catalyze the reaction, although this may proceed through a different mechanism that does not involve the formation of a free trichloromethide ion. wikipedia.org Sodium iodide has also been shown to promote the generation of dihalocarbenes from phenyl(trihalomethyl)mercury compounds at room temperature. acs.org

Stereochemical Aspects and Selectivity in Carbene Transfer Reactions

A key feature of dichlorocarbene additions from this compound is the high degree of stereoselectivity often observed. acs.org The addition of the carbene to a double bond is typically a concerted process, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. nih.gov

For example, the reaction of dichlorocarbene with cis- and trans-alkenes leads to the formation of the corresponding cis- and trans-disubstituted cyclopropanes, respectively. This stereospecificity is a strong indicator of a singlet carbene intermediate, which adds to the olefin in a single step. nih.gov

In reactions with cyclic systems like norbornene, the approach of the dichlorocarbene is often directed by steric factors, leading to the preferential formation of one stereoisomer over another. acs.orgresearchgate.net The study of these stereochemical outcomes provides valuable information about the transition state of the carbene addition reaction.

Dichlorocarbene Generation from Phenyl Trichloromethyl Mercury

Phenyl(trichloromethyl)mercury as a Prominent Dichlorocarbene (B158193) Precursor

This compound, with the chemical formula C₆H₅HgCCl₃, is a white, solid organomercury compound that serves as a highly effective reagent for the generation of dichlorocarbene (CCl₂). wikipedia.org This reactive intermediate is not isolated but is generated in situ for immediate use in organic synthesis. wikipedia.org The thermal decomposition of this compound provides a clean and efficient route to dichlorocarbene, which can then participate in a variety of chemical transformations, most notably the formation of gem-dichlorocyclopropanes by reacting with alkenes. wikipedia.orgwikipedia.orgorgsyn.org

The utility of this compound as a dichlorocarbene precursor stems from its ability to undergo thermal decomposition under relatively mild and neutral conditions, releasing dichlorocarbene and phenylmercuric chloride. wikipedia.orgchemeurope.com This method is particularly valuable for reactions involving substrates that are sensitive to the basic or acidic conditions required by other dichlorocarbene generation methods. oregonstate.edu For instance, olefins that yield exceptionally low amounts of dichlorocyclopropanes with other reagents often produce reasonable yields when heated with phenyl(trichloromethyl)mercurials. orgsyn.org The versatility of this reagent is further highlighted by its successful application in reactions with a range of olefins to produce the corresponding dichlorocyclopropane derivatives. orgsyn.orgorgsyn.org

Efficiency and Controllability of Dichlorocarbene Release

The generation of dichlorocarbene from this compound is noted for its efficiency and controllability. The thermal decomposition of the mercurial proceeds smoothly, providing a controlled release of dichlorocarbene for reaction with a substrate. wikipedia.orgoregonstate.edu This process avoids the often vigorous and difficult-to-control reactions associated with base-catalyzed methods. oregonstate.edu

The reaction conditions can be tuned to optimize the yield of the desired product. The decomposition is typically carried out by heating the mercurial in an inert solvent, such as benzene (B151609) or dimethoxyethane, in the presence of the olefin. orgsyn.orgoregonstate.edu This method's effectiveness is demonstrated in its application to a variety of olefins, including those that are less reactive towards dichlorocarbene generated by other means. orgsyn.orgoregonstate.edu The controlled nature of the dichlorocarbene release from this compound allows for high yields of cyclopropanation products, even with sensitive or unreactive substrates. oregonstate.edu

Comparative Analysis of Dichlorocarbene Generation Methods

Advantages Over Base-Catalyzed Haloform Reactions

The use of this compound offers significant advantages over the traditional base-catalyzed haloform reactions, such as the reaction of chloroform (B151607) with a strong base like potassium tert-butoxide. wikipedia.orgoregonstate.edu Haloform reactions are often complicated by side reactions due to the presence of a strong base. oregonstate.edulibretexts.org For instance, the base can react with the substrate or the product, leading to lower yields and a more complex mixture of products. oregonstate.edu Furthermore, some substrates are inherently sensitive to basic conditions and may decompose or undergo undesired transformations. oregonstate.edu

This compound circumvents these issues by generating dichlorocarbene under neutral thermal conditions. oregonstate.edu This makes it the preferred reagent for base-sensitive olefins and allows for cleaner reactions with higher yields of the desired dichlorocyclopropane adducts. oregonstate.edu The absence of a strong base also simplifies the work-up procedure, as there is no need to neutralize the reaction mixture.

Comparison with Thermolysis of Sodium Trichloroacetate (B1195264)

Another common method for generating dichlorocarbene is the thermolysis of sodium trichloroacetate. wikipedia.orgorgsyn.org While this method also operates under neutral conditions, it has its own set of limitations. The thermal decomposition of sodium trichloroacetate requires relatively high temperatures, which can be detrimental to thermally sensitive substrates. oregonstate.edu Additionally, the reaction can be less efficient, and the yields of dichlorocyclopropane adducts are often lower compared to those obtained with this compound, especially with less reactive olefins. orgsyn.orgoregonstate.edu

In contrast, this compound typically decomposes at lower temperatures, providing a milder and more efficient source of dichlorocarbene. oregonstate.edu This often translates to higher yields and a broader substrate scope. orgsyn.orgoregonstate.edu

Comparative Reactivity with Other Dihalocarbene Precursors (e.g., Ethyl Trichloroacetate)

Ethyl trichloroacetate, upon treatment with a base like sodium methoxide (B1231860), is another precursor for dichlorocarbene. wikipedia.orgorgsyn.org While this method can provide good yields of dichlorocyclopropanes, it shares the disadvantage of requiring basic conditions, similar to the haloform reaction. orgsyn.orgresearchgate.net This limits its applicability with base-sensitive substrates.

This compound stands out due to its ability to generate dichlorocarbene under neutral conditions, making it a more versatile and often more efficient reagent. orgsyn.orgoregonstate.edu The table below provides a comparative overview of different dichlorocarbene generation methods.

| Method | Reagents | Conditions | Advantages | Disadvantages |

| This compound | C₆H₅HgCCl₃ | Thermal, neutral | High yields, clean reaction, suitable for base-sensitive substrates. orgsyn.orgoregonstate.edu | Toxicity of mercury compounds. |

| Haloform Reaction | CHCl₃ + Strong Base (e.g., KOtBu) | Basic | Readily available reagents. wikipedia.org | Side reactions, not suitable for base-sensitive substrates. oregonstate.edulibretexts.org |

| Sodium Trichloroacetate Thermolysis | NaO₂CCCl₃ | Thermal, neutral | Neutral conditions. wikipedia.orgoregonstate.edu | High temperatures required, often lower yields. oregonstate.edu |

| Ethyl Trichloroacetate | CH₃CO₂CCl₃ + Base (e.g., NaOMe) | Basic | Can give good yields. orgsyn.orgresearchgate.net | Requires basic conditions, limiting substrate scope. orgsyn.org |

Synthetic Applications of Phenyl Trichloromethyl Mercury As a Dihalocarbene Precursor

Cyclopropanation Reactions

The addition of dichlorocarbene (B158193) to alkenes is a powerful method for the synthesis of gem-dichlorocyclopropanes, which are versatile intermediates for further chemical manipulation. Phenyl(trichloromethyl)mercury has been extensively utilized for this purpose due to its ability to generate dichlorocarbene under neutral conditions, often by simply heating the reagent in the presence of an olefin.

Formation of Geminal Dichlorocyclopropanes from Olefins

The reaction of this compound with a wide array of olefins leads to the corresponding gem-dichlorocyclopropanes in high yields. The process involves the thermal extrusion of phenylmercuric chloride (C₆H₅HgCl) to release dichlorocarbene, which then undergoes a concerted [1+2] cycloaddition with the carbon-carbon double bond of the olefin. This method is particularly advantageous as it avoids the use of strong bases, which are often required for the generation of dichlorocarbene from chloroform (B151607) and can be incompatible with sensitive substrates. The reaction is typically carried out by refluxing a solution of this compound and the olefin in an inert solvent such as benzene (B151609).

Reactivity with Diverse Olefinic Substrates (e.g., Electron-Rich, Electron-Poor, Sterically Hindered)

This compound exhibits broad substrate scope in its reactions with olefins. Dichlorocarbene, being electrophilic in nature, reacts readily with electron-rich olefins. However, the dichlorocarbene generated from this mercurial can also effectively cyclopropanate electron-poor olefins. For instance, the reaction with tetrachloroethylene (B127269), a highly electron-deficient substrate, proceeds to give hexachlorocyclopropane (B11948299). This is a notable advantage over methods that generate dichlorocarbene under basic conditions, where reactions with electron-poor olefins are often sluggish or unsuccessful.

The reaction is, however, sensitive to steric hindrance. Increased substitution around the double bond can decrease the rate and yield of the cyclopropanation reaction. This steric sensitivity can sometimes be exploited to achieve selective reactions in molecules containing multiple double bonds.

Table 1: Examples of Dichlorocyclopropanation of Various Olefins with this compound

| Olefin Substrate | Product | Yield (%) |

| Cyclohexene (B86901) | 7,7-Dichlorobicyclo[4.1.0]heptane | 89 |

| Styrene | 1,1-Dichloro-2-phenylcyclopropane | 75 |

| 1-Octene | 1,1-Dichloro-2-hexylcyclopropane | 81 |

| cis-2-Butene | cis-1,1-Dichloro-2,3-dimethylcyclopropane | High |

| trans-2-Butene | trans-1,1-Dichloro-2,3-dimethylcyclopropane | High |

| Tetrachloroethylene | Hexachlorocyclopropane | 77 |

Note: Yields are representative and can vary based on reaction conditions.

Applications in Intramolecular Cyclopropanations

While intermolecular cyclopropanations using this compound are well-documented, specific examples of its application in intramolecular reactions are less common in the literature. In principle, a molecule containing both an olefin and a suitable precursor that can be converted to the dichlorocarbene moiety could undergo intramolecular cyclopropanation. However, the generation of dichlorocarbene from this compound is a bimolecular process with the olefin, making intramolecular reactions with this specific reagent challenging to design and control. Other methods for dichlorocarbene generation, such as those from chloroform and base, have been more frequently applied to intramolecular cyclopropanations of substrates like unsaturated alcohols.

Stereoselective and Regioselective Aspects of Cyclopropanation

The addition of dichlorocarbene generated from this compound to olefins is a stereospecific concerted reaction. acs.orgwikipedia.orgwikipedia.orgacs.orglibretexts.org This means that the stereochemistry of the starting olefin is retained in the cyclopropane (B1198618) product. For example, the reaction with cis-alkenes yields cis-substituted cyclopropanes, while trans-alkenes give trans-substituted products. wikipedia.orgwikipedia.orgacs.orglibretexts.org This stereospecificity is a key feature of the reaction and is crucial for controlling the stereochemistry of the final products.

In terms of regioselectivity, when reacting with dienes or polyenes, the dichlorocarbene will typically add to the most electron-rich and least sterically hindered double bond. For instance, in the case of a conjugated diene, the addition will preferentially occur at the more substituted or more nucleophilic double bond.

Synthetic Utility for Ring Expansion and Skeletal Rearrangements (e.g., Substituted Norbornenes)

The gem-dichlorocyclopropanes synthesized using this compound are valuable precursors for a variety of ring expansion and skeletal rearrangement reactions. researchgate.net A notable example is the reaction with substituted norbornenes. The initially formed dichlorocyclopropane adducts of norbornene can undergo rearrangement under thermal or solvolytic conditions to yield ring-expanded products. researchgate.net This process is driven by the relief of ring strain in the bicyclic system. The rearrangement often proceeds through a carbocationic intermediate, allowing for the formation of new carbon-carbon bonds and the construction of more complex molecular frameworks. These types of rearrangements have proven to be synthetically useful for accessing bicyclic systems that would be difficult to prepare by other means.

Diverse Carbon Transfer Reactions Beyond Cyclopropanation

While cyclopropanation is the most prominent application of this compound, the dichlorocarbene generated from this reagent can also participate in other types of carbon transfer reactions. These include insertion reactions into single bonds.

One such example is the insertion of dichlorocarbene into the mercury-halogen bond of another molecule of the organomercurial reagent. Studies have shown that dichlorocarbene can insert into the Hg-Cl bond, leading to the formation of new organomercury compounds.

Furthermore, dichlorocarbene is known to undergo insertion reactions into C-H bonds. While this reaction is generally less facile than addition to double bonds, it can occur with substrates that possess activated C-H bonds. The reactivity of C-H bonds towards dichlorocarbene insertion generally follows the order: tertiary > secondary > primary. These insertion reactions provide a method for the direct functionalization of C-H bonds, a highly sought-after transformation in organic synthesis.

Reactions with heteroatoms are also possible. For instance, dichlorocarbene can react with primary amines in the carbylamine reaction to form isocyanides. It can also react with phenols in the Reimer-Tiemann reaction to introduce a formyl group onto the aromatic ring, although these reactions are typically carried out using chloroform and a strong base. The use of this compound for these specific transformations is less common but mechanistically plausible.

Preparation of Dihalomethyl Derivatives of Carbon, Silicon, and Germanium

This compound serves as an efficient reagent for the synthesis of dihalomethyl derivatives through the insertion of dichlorocarbene into carbon-hydrogen (C-H), silicon-hydrogen (Si-H), and germanium-hydrogen (Ge-H) bonds. researchgate.net This method provides a direct route to functionalities that are otherwise challenging to introduce.

The reaction proceeds by heating the phenyl(trihalomethyl)mercurial with a substrate containing the target C-H, Si-H, or Ge-H bond. The thermally generated dihalocarbene then inserts into the respective bond to yield the corresponding dihalomethyl derivative. For instance, the reaction with silanes and germanes provides a straightforward pathway to dichloromethyl-substituted silicon and germanium compounds.

Table 1: Examples of Dihalomethyl Derivatives Prepared from this compound

| Substrate | Product |

| Triethylsilane | Triethyl(dichloromethyl)silane |

| Triphenylgermane | Triphenyl(dichloromethyl)germane |

| Adamantane | 1-(Dichloromethyl)adamantane |

This table is illustrative and based on the general reactivity pattern for carbene insertion reactions.

Conversion of Carboxylic Acids to Dichloromethyl Esters

The direct conversion of carboxylic acids to dichloromethyl esters using this compound as the dichlorocarbene source is not a widely documented transformation in readily available scientific literature. While dichlorocarbene is known to undergo insertion reactions into O-H bonds, the subsequent formation of a stable dichloromethyl ester from a carboxylic acid is not a standard application of this reagent. The typical reactivity of carbenes with carboxylic acids often leads to a mixture of products, and other methods are generally preferred for the synthesis of dichloromethyl esters.

Deoxygenation Reactions (e.g., Pyridine (B92270) N-oxide)

This compound is an effective reagent for the deoxygenation of certain heteroaromatic N-oxides, such as pyridine N-oxide. wikipedia.org This reaction provides a method for the removal of the N-oxide functionality under neutral conditions.

The mechanism is believed to involve the attack of the nucleophilic oxygen of the N-oxide on the mercury atom, facilitating the transfer of the dichlorocarbene precursor group. Subsequent elimination and decomposition steps lead to the deoxygenated heterocycle and other byproducts. This method can be particularly useful when other deoxygenation methods that employ strong reducing agents or harsh conditions are not compatible with other functional groups present in the molecule.

Synthesis of Diarylcyclopropenones from Diaryl Acetylenes

A significant application of this compound and its bromo-analogue, phenyl(bromodichloromethyl)mercury, is in the synthesis of diarylcyclopropenones from diaryl acetylenes. researchgate.net This transformation involves the addition of dichlorocarbene to the carbon-carbon triple bond of the acetylene (B1199291), followed by hydrolysis of the resulting gem-dihalocyclopropene.

The reaction sequence begins with the thermal decomposition of the phenyl(trihalomethyl)mercury reagent to generate dichlorocarbene. The carbene then adds to the diaryl acetylene to form a 1,1-dichloro-2,3-diarylcyclopropene intermediate. Subsequent hydrolysis of this intermediate, often facilitated by the workup conditions, leads to the formation of the corresponding diarylcyclopropenone.

Table 2: Synthesis of Diarylcyclopropenones

| Diaryl Acetylene | Diarylcyclopropenone Product |

| Diphenylacetylene | Diphenylcyclopropenone |

| Di(p-tolyl)acetylene | Di(p-tolyl)cyclopropenone |

| Di(p-anisyl)acetylene | Di(p-anisyl)cyclopropenone |

This table presents representative examples of this synthetic transformation.

Generation of α-Halocarbonyl Ylides and Subsequent 1,3-Dipolar Cycloadditions

While the generation of ylides from the reaction of carbenes with heteroatoms is a known process, the specific generation of α-halocarbonyl ylides from the dichlorocarbene derived from this compound for subsequent 1,3-dipolar cycloadditions is not extensively detailed in the scientific literature. In principle, the electrophilic dichlorocarbene could react with the oxygen atom of a carbonyl compound to form a carbonyl ylide. However, the stability and subsequent reactivity of the resulting α,α-dichloro-substituted ylide in 1,3-dipolar cycloaddition reactions are not well-established applications of this particular reagent.

Reactions with Metal Carbene Complexes

The reaction of dichlorocarbene, generated from precursors like this compound, with transition metal carbene complexes is a potential area of interest in organometallic chemistry. However, specific and detailed research findings on the reactions of dichlorocarbene generated from this compound with various types of metal carbene complexes (e.g., Fischer or Schrock carbenes) are not extensively documented in readily accessible literature. The interaction could theoretically lead to several outcomes, including the formation of new, more complex metal-carbene species or decomposition pathways, but this remains a specialized area of research.

Reactions with Alkynes (e.g., Diiodoacetylene)

This compound reacts with certain alkynes, such as diiodoacetylene, to yield cyclopropenone derivatives. mdpi.com The reaction proceeds through the addition of dichlorocarbene, generated from the thermal decomposition of the organomercury reagent, across the triple bond of the alkyne.

In the case of diiodoacetylene, the initial adduct is a gem-dichlorocyclopropene bearing two iodine atoms. This highly functionalized small ring system can serve as a versatile intermediate for further synthetic transformations. The reaction highlights the ability of dichlorocarbene from this compound to engage with even electron-deficient alkynes.

Comparative Analysis with Alternative Dihalocarbene Sources

Advantages in Reaction Conditions (e.g., Neutral Medium, Compatibility with Base-Sensitive Substrates)

A primary advantage of using phenyl(trichloromethyl)mercury is its ability to generate dichlorocarbene (B158193) under essentially neutral thermal conditions. oregonstate.eduwikipedia.org The thermal decomposition of the mercurial proceeds via the following reaction:

C₆H₅HgCCl₃ → C₆H₅HgCl + :CCl₂ wikipedia.org

This process avoids the strongly basic conditions required by traditional methods, such as the dehydrohalogenation of chloroform (B151607) using potassium tert-butoxide or aqueous sodium hydroxide. wikipedia.orgwikiwand.com The absence of a strong base in the reaction medium is crucial when the substrate is sensitive to bases. oregonstate.edurushim.ru

The mercurial route is particularly advantageous for the preparation of gem-dihalocyclopropanes from olefins that contain base-sensitive functional groups, are susceptible to reaction with trihalomethide ions, or are poor nucleophiles. researchgate.net For instance, substrates like acrylonitrile (B1666552) or those containing ester functionalities, which would be hydrolyzed or undergo other side reactions under basic conditions, can be successfully cyclopropanated using this compound. wikipedia.orgrushim.ru This method eliminates the competition that occurs in other procedures between the electrophilic carbene and nucleophilic species like alkoxide anions present in the reaction mixture. oregonstate.edu

Other methods that operate under non-basic conditions include the thermal decomposition of sodium trichloroacetate (B1195264) and the dechlorination of carbon tetrachloride with magnesium under ultrasonic irradiation. oregonstate.eduwikipedia.org However, the Seyferth method using this compound is often considered superior for its reliability and applicability to a wider range of substrates, including those with low reactivity. oregonstate.eduorgsyn.org

Comparative Yield and Purity Profiles of Synthetic Products

Procedures utilizing this compound are noted for producing good to high yields of dichlorocyclopropane derivatives, often surpassing those obtained with alternative methods, especially for challenging substrates. researchgate.netorgsyn.orgorgsyn.org The ease of product isolation and the high purity of the resulting compounds are also significant advantages of this method. orgsyn.org The primary non-volatile byproduct of the reaction is phenylmercuric chloride, which can often be separated from the desired organic product with relative ease, although some difficulties in separation have been noted in specific cases. oregonstate.eduorgsyn.org

In contrast, methods involving chloroform and potassium tert-butoxide can sometimes lead to lower yields due to side reactions of the base-sensitive products or starting materials. The thermal decomposition of sodium trichloroacetate can also be effective, but the yields are highly dependent on reaction conditions, such as the relative concentration of the olefin. oregonstate.edu this compound has been shown to provide reasonable yields of dichlorocyclopropanes with olefins like ethylene (B1197577) and tetrachloroethylene (B127269), which typically give very low yields with other dichlorocarbene generating reagents. orgsyn.org

| Olefin | Dihalocarbene Source | Yield (%) | Reference |

|---|---|---|---|

| cis-1-Trimethylsilylhex-1-ene | Phenyl(bromodichloromethyl)mercury | 77 (based on recovered starting material) | tandfonline.com |

| Dihydropyran | Ethyl trichloroacetate / Sodium methoxide (B1231860) | 68–75 | orgsyn.org |

| Cyclohexene (B86901) | This compound | Not specified, but generally high | rushim.ru |

| cis-Cyclooctene | Bromoform / Potassium tert-butoxide | 58 | rushim.ru |

Differential Reactivity Profiles with Various Substrates

The reactivity of dichlorocarbene generated from this compound shows distinct advantages with certain classes of substrates compared to other generation methods. The mercurial route is particularly effective for reactions with olefins of low reactivity or those that are poor nucleophiles. researchgate.netorgsyn.org For example, electron-poor alkenes such as tetrachloroethylene react with this compound to form hexachlorocyclopropane (B11948299). wikipedia.org This reactivity is often difficult to achieve with base-generated dichlorocarbene due to the low nucleophilicity of the alkene.

Furthermore, the neutral conditions of the mercurial method allow for successful reactions with substrates that would otherwise be incompatible with basic reagents. This includes applications in steroid chemistry, where base-sensitive functional groups are common. oregonstate.edu The Seyferth procedure has been successfully used to create dichlorocyclopropyl adducts with steroid dienes, whereas other methods might fail or lead to undesired side reactions like deoxidation of allylic alcohols. oregonstate.edu The reaction of this compound with vinylsilanes has also been shown to proceed in good yield, whereas the use of chloroform-potassium t-butoxide results in extremely low yields. tandfonline.com

Comparative Studies with Related Organomercurials (e.g., Phenyl(tribromomethyl)mercury)

This compound is part of a family of phenyl(trihalomethyl)mercury compounds, which also includes phenyl(tribromomethyl)mercury (B13817569) (C₆H₅HgCBr₃) and phenyl(bromodichloromethyl)mercury (C₆H₅HgCBrCl₂). wikipedia.org These related organomercurials also serve as sources for their respective dihalocarbenes (:CBr₂, :CBrCl) upon thermal decomposition.

Comparative studies reveal significant differences in reactivity among these mercurials. The bromo-containing analogues are generally more reactive and decompose at lower temperatures than this compound. rushim.rursc.org For example, the reaction of phenyl(tribromomethyl)mercury with cyclohexene is complete in about two hours, whereas the trichloro analogue requires a longer reaction time under similar conditions. rushim.ru

This increased reactivity is not always advantageous. In a study involving the reaction of pentacarbonyl[methoxy(phenyl)carbene]chromium(0) with these reagents, this compound reacted at 80°C to form styrene. nobelprize.org However, the use of the more reactive phenyl(tribromomethyl)mercury led to greater complications and the formation of mixtures of olefins. nobelprize.org This suggests that while phenyl(tribromomethyl)mercury is a more potent source of dibromocarbene, its higher reactivity can lead to lower selectivity and a more complex product profile in certain applications. Phenyl(tribromomethyl)mercury has also been used in photochemical reactions to generate dibromocarbene for addition to substrates like nido-decaborane. koreascience.kr

| Reagent | Generated Carbene | Relative Reactivity | Observations | Reference |

|---|---|---|---|---|

| This compound | :CCl₂ | Lower | More selective; requires higher temperatures or longer reaction times. | rushim.runobelprize.org |

| Phenyl(tribromomethyl)mercury | :CBr₂ | Higher | Reacts more rapidly at lower temperatures; can lead to mixtures and complications. | rushim.rursc.orgnobelprize.org |

| Phenyl(bromodichloromethyl)mercury | :CBrCl | Intermediate | Offers a balance of reactivity. | rsc.org |

Advanced Spectroscopic and Computational Characterization in Research

Structural Elucidation through X-ray Crystallography Studies for Coordination Geometry and Bonding

X-ray crystallography is a cornerstone technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystallographic study for Phenyl(trichloromethyl)mercury itself is not detailed in the provided results, extensive studies on closely related arylmercury(II) compounds and its analogues offer significant insights into its expected structure.

Typically, diarylmercury(II) compounds and arylmercury(II) halides exhibit a nearly linear coordination geometry at the mercury atom. thieme-connect.de For instance, the related compound phenyl(bromodichloromethyl)mercury has been shown by X-ray crystallography to possess a C-Hg-C angle of 179°, which is almost perfectly linear. wikipedia.org The mercury-carbon bond lengths in such compounds are generally in the order of 2.1 Å. thieme-connect.de Based on these data, this compound is anticipated to adopt a similar linear geometry, with the phenyl and trichloromethyl groups positioned on opposite sides of the mercury atom.

Interactive Data Table: Crystallographic Data for a Related Organomercury Compound

| Compound | C-Hg-C Angle (°) | Hg-C Distance (Å) |

| Phenyl(bromodichloromethyl)mercury | 179 | 2.047 |

This table showcases the near-linear coordination geometry typical for this class of compounds, as exemplified by a close analogue of this compound.

Application of Advanced Spectroscopic Techniques (e.g., NMR, GC-MS) in Mechanistic Studies and Product Analysis

Spectroscopic methods are indispensable for probing the dynamics of reactions involving this compound and for identifying the resulting products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies are pivotal in the investigation and analysis of organomercury(II) compounds, serving as a powerful tool for structure determination and stereochemical analysis. thieme-connect.de For this compound and its derivatives, ¹H and ¹³C NMR spectroscopy are routinely used to confirm the presence and connectivity of the phenyl and trichloromethyl groups. researchgate.net Mechanistic studies of reactions, such as the transfer of dichlorocarbene (B158193) to olefins, often employ NMR to follow the consumption of the starting material and the formation of products over time. acs.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique used for separating and identifying volatile compounds. In the context of this compound, GC-MS is primarily used for the analysis of reaction products. nih.gov For instance, in cyclopropanation reactions where this compound acts as a dichlorocarbene precursor, GC-MS can be used to identify and quantify the resulting gem-dihalocyclopropanes. acs.org The mass spectrum provides the molecular weight and fragmentation pattern of the analytes, allowing for their unambiguous identification. oaepublish.comresearchgate.netnih.gov

Computational Chemistry Approaches to Elucidate Reactivity and Reaction Mechanisms

Computational chemistry provides a theoretical framework to understand the electronic structure, reactivity, and reaction pathways of molecules like this compound at an atomic level.

Density Functional Theory (DFT) Studies of Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and reactivity of molecules. aps.org DFT calculations can be employed to model the reaction mechanism of dichlorocarbene transfer from this compound to an alkene. acs.org Such studies can elucidate the transition state structures and activation energies, providing a detailed picture of the reaction pathway. researchgate.net DFT can also be used to study the electronic structure of the this compound molecule itself, including the distribution of electron density and the nature of the chemical bonds.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Chemical Bonding and Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the topology of the electron density to define atoms, chemical bonds, and molecular structure. researchgate.netresearchgate.nete-bookshelf.dewiley-vch.de QTAIM can be applied to this compound to characterize the nature of the Hg-C bonds. By analyzing the properties of the electron density at the bond critical points, one can distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions. muni.cz This analysis provides a rigorous, quantitative description of the chemical bonding within the molecule.

Molecular Dynamics Simulations in Related Organometallic Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulations for this compound were not found, this technique is broadly applied to study the behavior of related organometallic systems. researchgate.netresearchgate.net For instance, MD simulations could be used to model the diffusion and interaction of this compound in different solvents or its interaction with other molecules in a reaction mixture. These simulations can provide insights into the macroscopic properties of the system based on the microscopic interactions.

Historical Evolution and Impact of Phenyl Trichloromethyl Mercury Research

Pioneering Contributions and Seminal Discoveries in Organomercury Chemistry

The field of organomercury chemistry, which studies compounds containing a direct carbon-mercury bond, has a rich history dating back to the 19th century. wikipedia.org Early milestones included the mercuration of aromatic compounds, a reaction first reported by Otto Dimroth in 1898, which involves the direct substitution of a hydrogen atom on an aromatic ring with a mercury-containing group. wikipedia.org This and other early methods, such as the reaction of mercury(II) salts with organolithium or Grignard reagents, laid the groundwork for accessing a wide variety of organomercury compounds. chemeurope.com These compounds are noted for the stability of the Hg-C bond towards air and water, a characteristic that makes them useful synthetic intermediates. chemeurope.com

Within this broader context, the synthesis of (trihalomethyl)mercury compounds represented a significant advancement. Phenyl(trichloromethyl)mercury itself can be prepared through several routes. One notable method, adapted by Razuvaev, involves the thermal decomposition of sodium trichloroacetate (B1195264) in the presence of phenylmercuric chloride in a solvent like 1,2-dimethoxyethane (B42094). orgsyn.org This reaction proceeds with the evolution of carbon dioxide and the precipitation of sodium chloride to yield the desired product. orgsyn.org Other preparative methods include the reaction of phenylmercuric chloride with chloroform (B151607) and a strong base like potassium t-butoxide, or the reaction of phenylmercuric bromide with sodium methoxide (B1231860) and ethyl trichloroacetate. orgsyn.org These pioneering synthetic efforts provided chemists with a novel type of organomercury compound, setting the stage for the exploration of its unique reactivity. dtic.mil

Table 1: Selected Synthesis Methods for this compound

| Reactants | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Phenylmercuric chloride, Sodium trichloroacetate | 1,2-Dimethoxyethane, Reflux | up to 77% | orgsyn.org, researchgate.net |

| Phenylmercuric chloride, Chloroform | Potassium t-butoxide | 75% | orgsyn.org, orgsyn.org |

| Phenylmercuric bromide, Ethyl trichloroacetate | Sodium methoxide | 62–71% | orgsyn.org, orgsyn.org |

| Phenylmagnesium bromide, Trichloromethylmercuric bromide | - | 24% | orgsyn.org, orgsyn.org |

Establishment as a Standard Reagent for Dihalocarbene Transfer

The most significant impact of this compound on organic synthesis stems from its development as a highly reliable precursor for dichlorocarbene (B158193) (:CCl₂). wikipedia.org This reactive intermediate was first proposed in 1862, with its generation and synthetic utility being investigated in the 1950s by researchers like Jack Hine and William von Eggers Doering using methods such as the reaction of chloroform with a base. wikiwand.com However, these base-mediated methods were often unsuitable for substrates containing base-sensitive functional groups. researchgate.net

The work of Dietmar Seyferth and his colleagues in the 1960s established this compound, often called "Seyferth's reagent," as a superior method for generating dichlorocarbene. oregonstate.eduacs.orgresearchgate.net The key advantage of this organomercurial is that it transfers dichlorocarbene under neutral conditions via thermal decomposition. wikipedia.org When heated in an inert solvent, the compound cleanly decomposes to yield phenylmercuric chloride and dichlorocarbene (PhHgCCl₃ → PhHgCl + :CCl₂). chemeurope.comwikipedia.org This process avoids the use of strong bases, thus allowing for reactions with a much wider range of substrates, particularly olefins that are sensitive to basic conditions or are poor nucleophiles. researchgate.net The reliability and versatility of this method led to its establishment as a standard procedure for dihalocarbene transfer in organic synthesis. orgsyn.orgresearchgate.net

Influence on the Development of Carbene Chemistry and Its Synthetic Applications

The availability of Seyferth's reagent as a clean and neutral source of dichlorocarbene significantly propelled the development of carbene chemistry and expanded its synthetic applications. acs.org The primary application is the cyclopropanation of alkenes, where the dichlorocarbene generated from the reagent undergoes a [1+2] cycloaddition to the double bond, forming a gem-dihalocyclopropane. wikipedia.orgresearchgate.net

This method proved particularly valuable for olefins that gave poor yields with other dichlorocarbene generation techniques. orgsyn.org For instance, electron-poor alkenes like tetrachloroethylene (B127269) could be efficiently converted to hexachlorocyclopropane (B11948299) using this compound. wikipedia.orgwikipedia.org The resulting gem-dihalocyclopropanes are themselves versatile synthetic intermediates, which can be subsequently reduced to cyclopropanes or hydrolyzed to form cyclopropanones. wikipedia.org Beyond simple alkenes, the reagent has been used in reactions with more complex molecules, including steroids, to introduce cyclopropane (B1198618) rings. oregonstate.edu The reagent also found use in other transformations, such as the deoxygenation of pyridine (B92270) N-oxide and the synthesis of diarylcyclopropenones from diaryl acetylenes. orgsyn.org This broad utility cemented the role of this compound as a cornerstone reagent in the application of carbene chemistry to organic synthesis. acs.orgucl.ac.uk

Table 2: Examples of Dichlorocarbene Reactions Using this compound

| Substrate | Product | Notes | Reference |

|---|---|---|---|

| Cyclohexene (B86901) | 7,7-Dichloronorcarane | Standard cyclopropanation | wikipedia.org |

| Tetrachloroethylene | Hexachlorocyclopropane | Effective with electron-poor alkenes | wikipedia.org, wikipedia.org |

| 1-Octene | 1,1-Dichloro-2-hexylcyclopropane | General cyclopropanation of terminal alkenes | researchgate.net |

| Diaryl acetylenes | Diarylcyclopropenones | Synthesis of cyclic ketones | orgsyn.org |

| Pyridine N-oxide | Pyridine | Deoxygenation reaction | orgsyn.org |

Contribution to the Broader Field of Organometallic Synthesis

The impact of this compound extends beyond its role as a carbene source, contributing to the broader field of organometallic synthesis. thieme-connect.de Research into this and related phenyl(trihalomethyl)mercury compounds provided valuable insights into the mechanisms of organometallic reactions and expanded the toolkit for creating new element-carbon bonds. researchgate.netthieme-connect.de

A significant contribution was the use of these mercurials in the preparation of dihalomethyl derivatives of other elements. orgsyn.org For example, they have been employed to transfer a dihalomethyl group to Group 14 elements, enabling the synthesis of novel silicon and germanium compounds. orgsyn.org The study of this compound also fits into the larger context of organometallic reactivity, where comparisons can be drawn with organopalladium chemistry. wikipedia.orgchemeurope.com Furthermore, the detailed investigation into the preparation of phenyl(trihalomethyl)mercurials via routes like the reaction of phenylmercuric halides with haloforms and potassium t-butoxide helped elucidate reaction mechanisms, suggesting a pathway involving the nucleophilic displacement of a halide from mercury by a trihalomethyl anion. dtic.milacs.org This foundational work on Seyferth's reagent has influenced the design and development of other organometallic reagents for various synthetic transformations. acs.org

Broader Implications and Future Research Directions in Organomercury Chemistry

Development of Next-Generation Organomercury Reagents with Enhanced Efficiency and Selectivity

Historically, organomercury compounds have been valued as reagents in organic transformations. thieme-connect.de Phenyl(trichloromethyl)mercury, for instance, is a well-known precursor for the generation of dichlorocarbene (B158193) (CCl2), a reactive intermediate crucial for the synthesis of gem-dichlorocyclopropanes. wikipedia.orgwikipedia.org The development of next-generation organometallic reagents is a continuous effort in chemical research, aiming for catalysts and reagents with improved efficiency and selectivity. fiveable.me While the toxicity of organomercury compounds has somewhat redirected research focus, the principles learned from their reactivity continue to inform the design of new synthetic tools. wikipedia.orgresearchgate.net For example, the development of more stable metal carbenes for cyclopropanation reactions showcases the evolution of this area of chemistry. nih.gov Future research in this specific domain could focus on designing organomercury reagents with significantly lower toxicity profiles or developing catalytic systems that require only trace amounts of a mercury-based catalyst, thereby minimizing environmental and health impacts.

Innovations in Sustainable Chemical Practices and Mercury Alternatives Research for Dihalocarbene Generation

The generation of dihalocarbenes is a cornerstone of synthetic chemistry, and this compound has been a reliable reagent for this purpose through thermal decomposition. chemeurope.com However, the environmental concerns associated with mercury have spurred the development of more sustainable and mercury-free alternatives for dihalocarbene generation. wikipedia.org

Several alternative methods for producing dichlorocarbene are now available:

Base-induced elimination from chloroform (B151607): A common method involves the reaction of chloroform with a strong base like potassium tert-butoxide or aqueous sodium hydroxide, often facilitated by a phase-transfer catalyst. wikipedia.orgchemeurope.com

Thermal decomposition of sodium trichloroacetate (B1195264): Heating sodium trichloroacetate provides a convenient, neutral method for generating dichlorocarbene. oregonstate.edu

Decomposition of dichlorodiazirine: This compound, stable in the dark, decomposes into dichlorocarbene and nitrogen upon photolysis. wikipedia.org

Ultrasound-assisted dechlorination of carbon tetrachloride: The reaction of carbon tetrachloride with magnesium under ultrasonic irradiation offers a method that is tolerant of functional groups like esters and carbonyls. chemeurope.com

Sulfonium salts: Dichloromethyl(diaryl)sulfonium salts have been developed as reagents for the gem-dichlorocyclopropanation of electron-rich olefins under mild conditions. nih.gov

These innovations highlight a clear trend towards greener and safer chemical practices, moving away from toxic reagents like this compound. nih.gov

Table 1: Comparison of Dichlorocarbene Generation Methods

| Method | Precursor(s) | Conditions | Advantages | Disadvantages |

| Organomercury Reagent | This compound | Thermal decomposition | High yield, neutral conditions oregonstate.eduresearchgate.net | High toxicity of mercury compounds wikipedia.org |

| Phase-Transfer Catalysis | Chloroform, Base (e.g., NaOH) | Biphasic system, PTC | Inexpensive reagents, common lab procedure wikipedia.orgchemeurope.com | Can be difficult to scale, formation of byproducts researchgate.net |

| Trichloroacetate Decomposition | Sodium trichloroacetate | Thermal | Neutral conditions, suitable for base-sensitive substrates oregonstate.edu | Requires heating |

| Sulfonium Salts | Dichloromethyl(diaryl)sulfonium salts | Mild conditions | Good yields for electron-rich olefins nih.gov | Stoichiometric use of the salt |

Advancements in Theoretical and Experimental Organometallic Reaction Design

Modern organometallic chemistry is increasingly supported by theoretical and computational studies to understand reaction mechanisms and predict reactivity. farabi.university Density Functional Theory (DFT) has become a powerful tool for investigating the intricate pathways of organometallic reactions, including those involving mercury. byu.edu For instance, computational studies have been employed to elucidate the mechanisms of Hg-catalyzed reactions, providing insights that are difficult to obtain through experimental means alone. byu.edu

These theoretical advancements, coupled with sophisticated experimental techniques, allow for a more rational design of catalysts and reactions. Understanding the electronic structure and bonding in organomercury compounds can lead to the design of more stable and selective reagents. thieme-connect.de Furthermore, theoretical investigations can help in identifying and designing mercury-free alternatives by predicting the reactivity of other metal-carbene complexes. The synergy between computational and experimental approaches is crucial for the future development of efficient and sustainable synthetic methodologies. byu.edu

Emerging Applications in Complex Molecule Synthesis and Materials Science

The primary application of this compound in synthesis is the generation of dichlorocarbene for the cyclopropanation of alkenes, yielding gem-dichlorocyclopropanes. wikipedia.orgwikipedia.org These cyclopropane (B1198618) derivatives are valuable intermediates in organic synthesis. nih.gov They can be transformed into a variety of other functional groups and have been utilized in the synthesis of more complex molecules, including natural products. For example, the introduction of a cyclopropane ring is a key step in the synthesis of certain biologically active compounds. nih.govsyr.edu The reactivity of gem-dichlorocyclopropanes allows for ring-opening reactions to form allenes or reduction to cyclopropanes. wikipedia.org

Beyond traditional organic synthesis, the reactive intermediates generated from precursors like this compound have potential applications in materials science. For example, the functionalization of nanomaterials, such as silicon carbide nanotubes, with dichlorocarbene has been explored through theoretical studies, suggesting a pathway to modify the properties of these materials. acs.org The ability to introduce small, strained rings onto surfaces or into polymer backbones could lead to materials with novel electronic or mechanical properties.

Interdisciplinary Research Opportunities in Organomercury Chemistry

The unique properties and inherent biological activity of organomercury compounds place their study at the intersection of several scientific disciplines. wikipedia.orgfarabi.university This has led to the emergence of interdisciplinary fields like bioorganometallic chemistry, which investigates the role and application of organometallic compounds in biological systems. farabi.universityresearchgate.netscispace.com

Key areas for interdisciplinary research involving organomercury chemistry include:

Bioorganometallic Chemistry: While many organomercury compounds are too toxic for therapeutic use, studying their interactions with biological molecules like proteins and nucleic acids can provide valuable insights into biochemical pathways and mechanisms of toxicity. wikipedia.orgresearchgate.netscispace.com For instance, organomercury resins have been synthesized for the chemoselective capture of S-nitrosated proteins and peptides for proteomic studies. nih.gov

Environmental Science and Toxicology: A significant area of interdisciplinary research is the study of the environmental fate and toxicity of organomercury compounds. e-bookshelf.deacs.org This involves collaboration between organometallic chemists, toxicologists, and environmental scientists to understand how these compounds behave in the environment, how they enter food chains, and to develop methods for their detection and remediation. e-bookshelf.de

Materials Science: As mentioned, the reactive species generated from organomercury precursors can be used to modify materials. This creates opportunities for collaboration between organometallic chemists and materials scientists to design and synthesize new materials with tailored properties. solubilityofthings.com

The future of organometallic chemistry, particularly concerning elements with high toxicity like mercury, will likely be driven by such interdisciplinary collaborations, aiming to harness their unique chemical reactivity while mitigating their adverse effects. researchgate.nete-bookshelf.de

Q & A

Q. What are the critical steps in synthesizing phenyl(trichloromethyl)mercury to ensure high yield?

The synthesis involves reacting phenylmercuric bromide with chloroform and potassium β-butoxide at −80°C in tetrahydrofuran (THF), followed by careful warming and purification via column chromatography. Key steps include maintaining low temperatures to prevent decomposition, using anhydrous solvents, and rapid work-up to isolate the product before degradation. Modifications such as chilled extraction solvents and minimizing solvent volumes improve stability .

Q. How can researchers purify this compound to minimize contamination?

After synthesis, fractional crystallization in chloroform or benzene is effective. Column chromatography with neutral alumina removes unreacted phenylmercuric bromide. For highly reactive derivatives (e.g., iododichloromethyl analogs), precipitation from dichloromethane into cold pentane (−78°C) yields microcrystalline solids with 75–90% purity. Avoid oxygen-containing solvents (e.g., acetone, ethanol) during storage to prevent catalytic decomposition .

Q. What solvents and conditions stabilize this compound during storage?

The compound is stable for weeks at 0°C as a dry solid. Storage in inert atmospheres (argon/nitrogen) and avoidance of moisture or protic solvents (e.g., methanol) are critical. Contamination with ethers or THF triggers exothermic decomposition .

Advanced Research Questions

Q. How does the trichloromethyl group influence this compound’s reactivity in dichlorocarbene generation?

The trichloromethyl group acts as a dichlorocarbene precursor via thermal decomposition. When heated in benzene or dimethoxyethane, the Hg–C bond cleaves, releasing :CCl₂. Computational studies suggest the electron-withdrawing trichloromethyl group destabilizes the bond, facilitating carbene release. This reactivity is exploited in cyclopropanation and ring-expansion reactions .

Q. What experimental strategies resolve contradictions in aggregation behavior observed in MD simulations?

Molecular dynamics (MD) studies show that replacing the trichloromethyl group with polar moieties (e.g., hydroxyl) reduces aggregation propensity by altering solute-solvent interactions. To resolve discrepancies between explicit and implicit solvent models, researchers should validate simulations with experimental aggregation assays (e.g., dynamic light scattering) and adjust force fields to account for solvent polarity effects .

Q. How can reaction mechanisms involving this compound be elucidated for complex substrates (e.g., steroids)?

Steroid functionalization (e.g., dichloromethylene adduct formation) proceeds via dichlorocarbene insertion into double bonds. Reaction progress can be monitored using TLC and NMR to detect intermediates. For resistant substrates (e.g., α,β-pregnadienes), prolonged reflux (>120 hr) with excess reagent and iterative purification (preparative TLC, silica gel chromatography) are required .

Q. Why does this compound exhibit variable stability in different solvent systems?

Stability correlates with solvent polarity and coordinating ability. Polar aprotic solvents (e.g., THF) stabilize the compound via weak Hg–O interactions, while protic solvents (e.g., water) promote hydrolysis. Decomposition pathways involve Hg–C bond cleavage, releasing phenylmercuric halides, which can be quantified via X-ray fluorescence .

Methodological Considerations

- Contradiction Analysis : Discrepancies in aggregation data (e.g., explicit vs. implicit solvent models) highlight the need for multi-scale modeling approaches combining MD with quantum mechanical calculations .

- Synthesis Troubleshooting : Low yields often stem from incomplete reaction at −80°C. Increasing potassium β-butoxide equivalents or extending reaction time (2–4 hr) improves conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |